D-Furaltadone hydrochloride
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Overview
Description
D-Furaltadone hydrochloride is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is primarily used for its antibacterial and antiprotozoal properties. This compound has been utilized in both human and veterinary medicine, particularly for the treatment of urinary tract infections and certain bacterial infections in poultry .
Preparation Methods
The synthesis of D-Furaltadone hydrochloride involves several steps, starting with the preparation of the nitrofuran ring. The synthetic route typically includes the following steps:
Formation of the nitrofuran ring: This involves the reaction of 5-nitro-2-furaldehyde with appropriate amines to form the nitrofuran core.
Addition of side chains: The nitrofuran core is then reacted with various reagents to introduce side chains, such as morpholinomethyl groups.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form for enhanced stability and solubility
Industrial production methods often employ microwave-assisted reactions and modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction techniques to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
D-Furaltadone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of various oxidative products.
Reduction: Reduction of the nitro group in the nitrofuran ring can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrofuran ring, to form different derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions include amine derivatives, substituted nitrofuran compounds, and oxidative by-products .
Scientific Research Applications
D-Furaltadone hydrochloride has a wide range of scientific research applications:
Microbiology: It is used to study the antimicrobial activity against Gram-positive and Gram-negative bacteria.
Environmental Science: The compound is employed in water quality assessment and monitoring.
Veterinary Medicine: It is used to treat bacterial infections in poultry and other animals, providing insights into its efficacy and safety in veterinary applications.
Mechanism of Action
D-Furaltadone hydrochloride exerts its antimicrobial effects by interfering with bacterial nucleic acid synthesis. Upon entering bacterial cells, it undergoes metabolic activation, forming reactive intermediates that damage microbial DNA. These intermediates lead to DNA strand breaks, inhibiting replication and transcription processes essential for bacterial survival . The compound demonstrates broad-spectrum activity against various bacteria, making it a valuable tool in microbiological research .
Comparison with Similar Compounds
D-Furaltadone hydrochloride is part of the nitrofuran class of antibiotics, which includes similar compounds such as:
Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.
Nitrofurantoin: Commonly used for urinary tract infections, it has a similar mechanism of action but differs in its pharmacokinetic properties and clinical applications.
Nitrofurazone: Used topically for wound infections, it shares the nitrofuran core structure but is formulated for different types of infections.
This compound is unique in its specific applications in veterinary medicine and environmental studies, highlighting its versatility and broad-spectrum activity .
Properties
Molecular Formula |
C13H17ClN4O6 |
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Molecular Weight |
360.75 g/mol |
IUPAC Name |
(5R)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7-;/t11-;/m1./s1 |
InChI Key |
PPSVFZXMDMUIGB-RKDSWSBQSA-N |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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